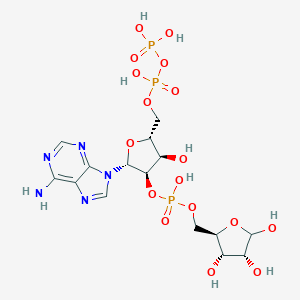

Phospho-ADP ribose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phospho-ADP ribose is a nucleotide derivative that plays a crucial role in various biochemical processes. It is involved in cellular signaling and metabolism, particularly in the regulation of enzymatic activities and the maintenance of cellular homeostasis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Phospho-ADP ribose can be synthesized through enzymatic reactions involving adenosine diphosphate and ribose-5-phosphate. The reaction typically requires the presence of specific enzymes such as ribokinase and adenosine diphosphate-ribose pyrophosphatase. The reaction conditions often include a buffered aqueous solution with a pH range of 7.0 to 8.0, and the reaction is carried out at a temperature of 25°C to 37°C.

Industrial Production Methods

Industrial production of phosphoadenosine diphosphoribose involves the use of recombinant DNA technology to overexpress the necessary enzymes in microbial hosts such as Escherichia coli. The microbial cultures are grown in bioreactors under controlled conditions, and the compound is extracted and purified using chromatographic techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Phospho-ADP ribose undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphoadenosine diphosphoribose-5-phosphate.

Reduction: It can be reduced to form phosphoadenosine diphosphoribose-5-phosphate.

Substitution: It can undergo substitution reactions with nucleophiles to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles such as ammonia. The reactions are typically carried out in aqueous solutions at room temperature.

Major Products

The major products formed from these reactions include phosphoadenosine diphosphoribose-5-phosphate and various substituted derivatives of phosphoadenosine diphosphoribose.

Applications De Recherche Scientifique

Role in DNA Repair and Maintenance

Phospho-ADP ribose plays a critical role in the DNA damage response. It is synthesized by poly(ADP-ribose) polymerases (PARPs) in response to DNA strand breaks, facilitating the recruitment of DNA repair proteins to sites of damage. Research indicates that PARP1 and PARP2 can directly ADP-ribosylate DNA ends, promoting repair processes through the formation of covalent adducts with DNA . This modification enhances the structural integrity of DNA and aids in the restoration of its function following damage.

Interaction with RNA

Recent studies have revealed that this compound can also ADP-ribosylate RNA, marking a novel target for this modification . This reversible process is mediated by various human PARPs, such as PARP10 and PARP11, which modify phosphorylated RNA ends. The ability to ADP-ribosylate RNA suggests a broader functional role for this compound beyond traditional DNA repair mechanisms, potentially influencing RNA metabolism and stability .

Involvement in Neurodegenerative Diseases

This compound has been implicated in neurodegenerative diseases, particularly through its interaction with phosphorylated α-synuclein (pαSyn). Studies have shown that exogenous addition of poly(ADP-ribose) can promote the accumulation of cytoplasmic pαSyn inclusions, suggesting that this compound may play a role in the aggregation pathways associated with disorders like Parkinson's disease . These findings underscore the potential for targeting PARPs as therapeutic strategies in neurodegenerative conditions.

Tools for Detection and Quantification

Innovations in detection technologies have enhanced our understanding of this compound dynamics within cells. The development of PAR Trackers (PAR-Ts), which utilize dimerization-dependent fluorescence or split-protein reassembly methods, allows for real-time monitoring of poly(ADP-ribose) levels . These tools are invaluable for studying cellular responses to stress and damage, enabling researchers to visualize changes in this compound production under various physiological conditions.

Implications in Cancer Research

The role of this compound in cancer biology is an emerging area of interest. Its involvement in DNA repair mechanisms makes it a target for cancer therapies aimed at exploiting the vulnerabilities of tumor cells that rely heavily on PARPs for survival under genotoxic stress. Inhibitors of PARPs are being explored as potential treatments for cancers characterized by defective DNA repair pathways, such as BRCA1/2-mutated breast and ovarian cancers .

Case Studies and Research Findings

Mécanisme D'action

Phospho-ADP ribose exerts its effects by acting as a substrate for various enzymes involved in cellular signaling and metabolism. It binds to specific molecular targets such as ribokinase and adenosine diphosphate-ribose pyrophosphatase, leading to the activation or inhibition of these enzymes. The pathways involved include the regulation of nucleotide metabolism and the maintenance of cellular homeostasis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Adenosine diphosphate: A nucleotide involved in energy metabolism and cellular signaling.

Ribose-5-phosphate: A sugar phosphate involved in the pentose phosphate pathway.

Phospho-ADP ribose-5-phosphate: A derivative of phosphoadenosine diphosphoribose involved in nucleotide metabolism.

Uniqueness

This compound is unique in its ability to act as a substrate for multiple enzymes involved in cellular signaling and metabolism. Its role in the regulation of enzymatic activities and the maintenance of cellular homeostasis distinguishes it from other similar compounds.

Propriétés

Numéro CAS |

13552-81-3 |

|---|---|

Formule moléculaire |

C15H24N5O17P3 |

Poids moléculaire |

639.3 g/mol |

Nom IUPAC |

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] [(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C15H24N5O17P3/c16-12-7-13(18-3-17-12)20(4-19-7)14-11(9(22)6(34-14)2-33-40(30,31)37-38(25,26)27)36-39(28,29)32-1-5-8(21)10(23)15(24)35-5/h3-6,8-11,14-15,21-24H,1-2H2,(H,28,29)(H,30,31)(H2,16,17,18)(H2,25,26,27)/t5-,6-,8-,9-,10-,11-,14-,15?/m1/s1 |

Clé InChI |

FZPAWXODDIKLFB-TYASJMOZSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)N |

SMILES isomérique |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)OC[C@@H]4[C@H]([C@H](C(O4)O)O)O)N |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)N |

Synonymes |

2'-P-5'-ADP-ribose adenosine 2'-monophospho- 5'-diphosphoribose phospho-ADP ribose phosphoadenosine diphosphoribose phosphoadenosine diphosphoribose, (beta-D-ribofuranose)-isome |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.